molecular formula C20H25N5O2 B2695475 9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-80-3

9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2695475
CAS RN: 876151-80-3
M. Wt: 367.453
InChI Key: SSYXTPXVWZWGQW-UHFFFAOYSA-N
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Description

9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications

Dual-Target-Directed Ligands for Neurodegenerative Diseases

Compounds structurally related to "9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" have been designed as dual-target-directed ligands that combine antagonistic activity against A2A adenosine receptors (AR) with inhibition of monoamine oxidase B (MAO-B). These ligands exhibit potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease. A systematic modification of tricyclic structures based on a xanthine core has led to compounds displaying high selectivity and potency as dual-acting drugs, suggesting a promising approach for treating such diseases (Załuski et al., 2019).

Multiple Target Drugs for Neurodegenerative Diseases

Another study prepared a library of mostly novel tetrahydropyrimido[2,1-f]purinediones, evaluating their interaction with all four adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). The introduction of specific substituents led to the discovery of potent MAO-B inhibitors and dually active A1/A2A adenosine receptor antagonists. This research underscores the potential of such compounds in developing multi-target drugs that could offer synergistic effects in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease (Koch et al., 2013).

properties

IUPAC Name

9-benzyl-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-10-24-18(26)16-17(22(3)20(24)27)21-19-23(11-14(2)12-25(16)19)13-15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYXTPXVWZWGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3CC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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